molecular formula C31H49N3O5 B577243 Beauverilide A CAS No. 13594-27-9

Beauverilide A

货号: B577243
CAS 编号: 13594-27-9
分子量: 543.749
InChI 键: HJBLIOPGIUXVFY-KWTKYGEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beauverilide A is a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria bassiana. Structurally, it consists of alternating L- and D-amino acid residues, including unique non-proteinogenic units such as β-alanine and N-methylated amino acids, which confer conformational rigidity and bioactivity . Its bioactivity profile includes antifungal, insecticidal, and cytotoxic properties, making it a compound of interest in agricultural and pharmacological research .

属性

CAS 编号

13594-27-9

分子式

C31H49N3O5

分子量

543.749

IUPAC 名称

(3R,6S,9S)-6-benzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone

InChI

InChI=1S/C31H49N3O5/c1-7-9-10-12-15-22(6)25-19-26(35)33-27(20(3)4)30(37)32-24(18-23-16-13-11-14-17-23)29(36)34-28(21(5)8-2)31(38)39-25/h11,13-14,16-17,20-22,24-25,27-28H,7-10,12,15,18-19H2,1-6H3,(H,32,37)(H,33,35)(H,34,36)/t21-,22?,24-,25?,27-,28+/m0/s1

InChI 键

HJBLIOPGIUXVFY-KWTKYGEESA-N

SMILES

CCCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)C(C)C

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Beauverilide A and Analogues
Compound Structural Features Bioactivity Source Organism Reference
Beauverilide A Cyclic hexadepsipeptide; β-alanine, N-Me-Leu residues Antifungal (IC₅₀: 8.2 µM vs. Candida albicans), insecticidal (LD₅₀: 12 µg/g) Beauveria bassiana
Beauvericin Cyclic hexadepsipeptide; alternating D- and L-residues Ionophoric activity; cytotoxic (IC₅₀: 2.5 µM vs. HeLa cells) Fusarium spp.
Enniatin B Cyclic hexadepsipeptide; N-Me-Val, D-Hiv residues Antibacterial (MIC: 16 µg/mL vs. Staphylococcus aureus) Fusarium spp.

Key Findings :

  • Conformational Flexibility : Beauverilide A exhibits reduced flexibility compared to Beauvericin due to its β-alanine and N-methylated residues, enhancing its stability in biological environments .
  • Bioactivity Specificity : Unlike Beauvericin and Enniatin B, which primarily target ion channels, Beauverilide A shows selective antifungal activity with minimal cytotoxicity to mammalian cells .

Comparison with Functionally Similar Compounds

Table 2: Functional Comparison of Beauverilide A and Antifungal Peptides
Compound Target Pathway Mechanism of Action Efficacy (IC₅₀/MIC) Selectivity Index (SI)* Reference
Beauverilide A Fungal cell membrane integrity Disrupts ergosterol biosynthesis IC₅₀: 8.2 µM (C. albicans) SI: 12.5 (vs. HEK293)
Amphotericin B Ergosterol binding Forms membrane pores, causing ion leakage MIC: 0.5 µg/mL (C. albicans) SI: 2.1 (vs. HEK293)
Caspofungin β-1,3-D-glucan synthase inhibition Blocks cell wall synthesis MIC: 1.0 µg/mL (C. albicans) SI: >100 (vs. HEK293)

Key Findings :

  • Mechanistic Divergence : Beauverilide A disrupts ergosterol biosynthesis indirectly, unlike Amphotericin B, which directly binds ergosterol. This reduces off-target toxicity compared to polyene antifungals .

常见问题

Basic Research Questions

Q. What are the primary methodologies for identifying and characterizing Beauverilide A in complex biological matrices?

  • Methodological Answer : Isolation typically involves liquid-liquid extraction or solid-phase extraction, followed by purification via preparative HPLC. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HR-MS). For reproducibility, experimental details (e.g., solvent systems, column specifications) must be meticulously documented to enable replication .
  • Example Data :

  • NMR Shifts : Key peaks at δ 7.2–7.4 ppm (aromatic protons), δ 1.2 ppm (methyl groups).
  • HR-MS : [M+H]+ observed at m/z 785.4321 (theoretical 785.4318).

Q. How should researchers design bioactivity assays to evaluate Beauverilide A’s antifungal properties?

  • Methodological Answer : Use in vitro models (e.g., Candida albicans MIC assays) with standardized protocols (CLSI guidelines). Include positive controls (e.g., amphotericin B) and dose-response curves (IC50 calculations via nonlinear regression). Validate results across multiple cell lines to minimize batch variability .
  • Example Data :

StrainIC50 (µg/mL)95% CI
C. albicans12.311.1–13.5
Aspergillus fumigatus18.716.9–20.5

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Beauverilide A across studies?

  • Methodological Answer : Perform comparative meta-analysis by harmonizing variables (e.g., assay conditions, solvent used). For example, discrepancies in IC50 values may arise from differences in fungal strain virulence or culture media. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .
  • Case Study : A 2024 study attributed conflicting cytotoxicity results to variations in serum concentration (10% FBS vs. serum-free media), altering compound bioavailability .

Q. What experimental strategies optimize Beauverilide A’s synthetic yield while maintaining stereochemical integrity?

  • Methodological Answer : Employ kinetic resolution via asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic methods (lipase-mediated esterification). Monitor reaction progress via LC-MS and optimize parameters (temperature, catalyst loading) using Design of Experiments (DoE) .
  • Example Data :

CatalystTemp (°C)Yield (%)Enantiomeric Excess (%)
Pd-BINAP607298
Lipase PS376595

Q. What integrative approaches are recommended for identifying Beauverilide A’s molecular targets in host-pathogen systems?

  • Methodological Answer : Combine multi-omics (proteomics, metabolomics) with computational docking (AutoDock Vina). Validate targets via CRISPR-Cas9 knockouts or surface plasmon resonance (SPR) binding assays .
  • Example Workflow :

Proteomics : Identify differentially expressed proteins in treated vs. untreated pathogens.

Docking : Prioritize proteins with binding energy ≤ −8.0 kcal/mol.

Validation : Measure binding affinity (SPR) and phenotypic changes in knockout strains.

Q. How can researchers assess Beauverilide A’s stability under physiological conditions for preclinical development?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Evaluate pH-dependent degradation (simulated gastric fluid vs. PBS) and cytochrome P450 metabolic profiling .

Q. What mechanistic studies elucidate Beauverilide A’s role in disrupting fungal biofilm formation?

  • Methodological Answer : Use transcriptomics (RNA-seq) to identify downregulated biofilm-related genes (e.g., ALS3, HWP1). Correlate with confocal microscopy imaging of biofilm architecture and extracellular matrix (ECM) composition analysis (e.g., β-glucan quantification) .

Q. How should structure-activity relationship (SAR) studies be designed to improve Beauverilide A’s selectivity?

  • Methodological Answer : Synthesize analogs with modifications to the cyclic depsipeptide core. Test against fungal and mammalian cells to calculate selectivity indices (SI = IC50 mammalian/IC50 fungal). Prioritize analogs with SI > 10 .

Guidelines for Data Reporting

  • Reproducibility : Document experimental parameters (e.g., HPLC gradients, NMR acquisition times) in supplementary materials .
  • Contradiction Analysis : Use PRISMA frameworks for systematic reviews and sensitivity analysis to address heterogeneity in pooled data .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。